molecular formula C14H14N2O4S2 B2761271 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 898459-18-2

2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2761271
CAS RN: 898459-18-2
M. Wt: 338.4
InChI Key: ROMNLIQMMGCKGM-UHFFFAOYSA-N
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Description

2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as EHT 1864 and is a selective inhibitor of the Rho family of small GTPases. It has been studied extensively for its role in cancer research, as well as in the treatment of other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research has delved into innovative synthesis methods, such as the Gewald reaction, which facilitates the formation of thiophene derivatives under environmentally friendly conditions. This reaction is significant for producing 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature, highlighting a method that could potentially be applied to synthesize compounds similar to 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide (Abaee & Cheraghi, 2013).

  • Structural Analysis : Studies focusing on the structural analysis of related compounds, such as 2,3-Bis(ethylsulfonyl)benzo[b]thiophene, provide insights into the electronic and spatial configuration, which are crucial for understanding the reactivity and potential applications of similar sulfonamide compounds (Parvez, Mesher, & Clark, 1996).

  • Catalytic Applications : The catalytic potential of thiophene derivatives has been explored, such as in the palladium-catalyzed arylation processes. This research could offer a glimpse into the catalytic capabilities of this compound in synthesizing complex organic molecules, thereby advancing synthetic chemistry (Bheeter, Bera, & Doucet, 2013).

  • Biological Activity : While explicitly avoiding details on drug use and dosage, it's worth noting that related research has explored the biological activities of thiophene derivatives. For instance, studies have investigated the antibacterial properties of thiophene-2-carboxamide derivatives, indicating potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-2-22(19,20)11-6-4-3-5-9(11)13(18)16-14-10(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNLIQMMGCKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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